molecular formula C22H26Cl2N4O2 B5012335 2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride

2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride

Cat. No. B5012335
M. Wt: 449.4 g/mol
InChI Key: ODRRFDZNXFFLDS-UHFFFAOYSA-N
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Description

4-Methoxyphenethylamine is an organic compound used as a building block in the synthesis of other organic compounds . It has a linear formula of CH3OC6H4CH2CH2NH2 .


Synthesis Analysis

4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), and organopolyphosphazenes .


Molecular Structure Analysis

The molecular weight of 4-Methoxyphenethylamine is 151.21 . Its structure includes a methoxy group (OCH3) attached to a phenyl ring, which is connected to an ethylamine group (CH2CH2NH2) .


Chemical Reactions Analysis

4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .


Physical And Chemical Properties Analysis

4-Methoxyphenethylamine is a liquid at room temperature with a density of 1.031 g/mL at 20 °C . It has a refractive index of 1.538 and boils at 138-140 °C/20 mmHg .

Future Directions

The future directions of 4-Methoxyphenethylamine could involve its use in the synthesis of more complex organic compounds, given its role as a precursor in alkylation reactions .

properties

IUPAC Name

4-[2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2.2ClH/c1-27-18-8-6-17(7-9-18)21-16-26-20-5-3-2-4-19(20)23-22(26)25(21)11-10-24-12-14-28-15-13-24;;/h2-9,16H,10-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRFDZNXFFLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCN5CCOCC5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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